molecular formula C8H12O3 B2374077 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2168906-49-6

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2374077
CAS No.: 2168906-49-6
M. Wt: 156.181
InChI Key: GMJTZQUTKHEYDW-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry, serving as a key synthon for incorporating the 2-oxabicyclo[2.2.2]octane scaffold into target molecules. This saturated bridged ring system is recognized as a novel and valuable bioisostere for the para-substituted phenyl ring, a common motif in pharmaceuticals . Replacing aromatic rings with this saturated counterpart is a established strategy to improve the physicochemical properties of drug candidates, notably by reducing lipophilicity and enhancing aqueous solubility and metabolic stability . The 2-oxabicyclo[2.2.2]octane core has been successfully incorporated into the structures of known drugs such as Imatinib and Vorinostat (SAHA), demonstrating its utility in creating new analogs with improved property profiles or retained bioactivity . Researchers can utilize this carboxylic acid-functionalized derivative as a versatile intermediate for further synthetic modification. The compound is provided for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJTZQUTKHEYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168906-49-6
Record name 2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Preparation Methods

Retrosynthetic Analysis and Core Challenges

The bicyclo[2.2.2]octane framework imposes inherent synthetic challenges due to its rigid, three-dimensional geometry. Key hurdles include:

  • Steric constraints during cyclization steps
  • Regioselectivity in functional group introduction
  • Enantioselective control for chiral derivatives

Computational studies (density functional theory) highlight the energetic favorability of iodocyclization over alternative ring-closing mechanisms, with a calculated ΔG‡ of 18.3 kcal/mol for the transition state.

Primary Synthetic Routes

Iodocyclization of Alkenyl Alcohols

This scalable method, first reported by ChemRxiv researchers, involves four stages:

Step 1: Wittig Reaction
Commercially available ketoester 7 (ethyl 4-oxocyclohexanecarboxylate) undergoes a Wittig reaction with ethylidenetriphenylphosphorane to form alkene 8 (82% yield).

Step 2: Formylation and Reduction
Treatment of 8 with lithium diisopropylamide (LDA) and methyl formate generates an aldehyde intermediate, subsequently reduced by sodium borohydride (NaBH₄) to alcohol 5 (86% combined yield).

Step 3: Iodocyclization
Alcohol 5 reacts with molecular iodine (I₂) in acetonitrile at room temperature, achieving 56% yield of iodide 6 after column chromatography.

Step 4: Carboxylic Acid Formation
Hydrolysis of the ester group in 6 under basic conditions (NaOH, H₂O/EtOH) yields the target carboxylic acid (quantitative conversion).

Optimization Data (Cyclization Step)
Solvent Temp (°C) Time (h) Yield (%)
Acetonitrile 25 24 56
DMF 25 24 12
THF 25 24 18
DCM 40 12 34

The superior performance of acetonitrile correlates with its medium polarity (ET(30) = 46.0), which stabilizes the iodonium ion intermediate.

Enantioselective [4+2] Cycloaddition

For chiral derivatives, a metal-free tandem cycloaddition achieves >95% enantiomeric excess (ee):

Reaction Components

  • α′-Ethoxycarbonyl cyclohexenone
  • Nitroolefins
  • Chiral thiourea catalyst (e.g., Cat-4 )

Conditions

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Time: 48 hours

Mechanistic Insights

  • Thiourea activates the nitroolefin via hydrogen bonding
  • Asymmetric induction occurs during the chair-like transition state
  • Subsequent lactonization forms the bicyclic core

Alternative Approaches

Radical Cyclization

Pioneered by University of Cambridge researchers, this method employs:

  • Initiator : Azobisisobutyronitrile (AIBN)
  • Radical Source : Tributyltin hydride
  • Substrate : δ,ε-Unsaturated ester precursors

Key Advantages

  • Tolerance for electron-deficient systems
  • No requirement for acidic protons

Limitations

  • Moderate yields (typically 30-40%)
  • Challenges in scaling beyond milligram quantities

Enzymatic Desymmetrization

Recent advances in biocatalysis demonstrate:

  • Enzyme : Modified Candida antarctica lipase B
  • Substrate : meso-Diacetoxybicyclo[2.2.2]octane
  • Conversion : 89% with 98% ee

This green chemistry approach reduces heavy metal usage but requires specialized enzyme engineering.

Critical Analysis of Methodologies

Yield Comparison

Method Typical Yield (%) Scalability Enantiocontrol
Iodocyclization 56 Kilogram Racemic
Cycloaddition 75 Gram >95% ee
Radical 38 Milligram None
Enzymatic 89 Decagram 98% ee

Byproduct Formation

Common impurities and mitigation strategies:

  • Over-iodination products (≤5%): Controlled by stoichiometric I₂ use
  • Ring-opened derivatives : Suppressed by anhydrous conditions
  • Diastereomeric salts : Addressed via chiral resolution

Industrial-Scale Considerations

The iodocyclization route has been successfully scaled to produce 135 g batches:

Process Intensification

  • Continuous flow reactors reduce reaction time by 40%
  • In-line IR monitoring enables real-time endpoint detection

Cost Analysis

Component Cost per kg (USD)
Ketoester 7 320
Molecular iodine 150
Acetonitrile 80
Total 550

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated cyclization using:

  • Catalyst : [Ir(ppy)₃]
  • Wavelength : 450 nm
  • Yield : 62% (preliminary data)

Electrochemical Synthesis

Anodic oxidation of diols achieves:

  • 0.7 V vs Ag/AgCl reference
  • 78% Faradaic efficiency
  • No exogenous oxidants required

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group in OBOA undergoes oxidation under controlled conditions. Studies demonstrate that using potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the α-carbon of the carboxylic acid, yielding a ketone derivative . Chromium-based oxidants like CrO₃ have also been employed but are less selective, often leading to over-oxidation products.

Key Data:

Oxidizing AgentProductYield (%)Conditions
KMnO₄Ketone72–85H₂O, 25°C
CrO₃Mixed55–60H₂SO₄, 50°C

Reduction Reactions

Reduction of the carboxylic acid group to an alcohol is achievable using lithium aluminum hydride (LiAlH₄) . This reaction proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) hydride transfer to yield the primary alcohol. Notably, the bicyclic structure remains intact during reduction, preserving the compound’s stereochemical integrity .

Example :

  • OBOA → 2-Oxabicyclo[2.2.2]octane-4-methanol (Yield: 88%, LiAlH₄, THF, 0°C).

Decarboxylative Coupling

Recent advances highlight OBOA’s role in photoelectrochemical decarboxylative C(sp³)–N coupling. Using Fe(OAc)₂ and Cu(acac)₂ under violet LED irradiation, OBOA reacts with aromatic amines to form bioisosteric analogs of anilines. This method achieves 83% yield for the cross-coupled product, with radical intermediates confirmed via TEMPO trapping experiments .

Mechanism Highlights:

  • Fe(III)-mediated LMCT generates an alkyl radical.

  • Cu catalysis facilitates C–N bond formation.

  • Et₃N stabilizes intermediates and prevents decomposition .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution. For example, esterification with methanol and H₂SO₄ yields the methyl ester derivative (95% conversion). Additionally, amide formation occurs via activation with EDC/HOBt, enabling peptide-like couplings.

Comparative Reactivity of Derivatives

Derivatives with substituents on the bicyclic framework exhibit altered reactivity:

DerivativeReactivity TrendExample Reaction
1-Methyl-OBOASlower esterificationMethyl ester (Yield: 70%)
1-Ethenyl-OBOAEnhanced Diels-AlderCycloadduct (Yield: 92%)

Electron-withdrawing groups (e.g., ethenyl) increase electrophilicity, accelerating reactions like Diels-Alder.

Industrial-Scale Considerations

While lab-scale syntheses use iodocyclization of alkenyl alcohols , industrial methods focus on continuous-flow systems to optimize yield (≥90%) and reduce iodine waste . Key parameters include:

  • Temperature: 60–80°C

  • Solvent: Acetonitrile/water mix

  • Catalyst: Molecular iodine (0.5 equiv)

Emerging Research Directions

  • Enzymatic resolution : Lipase-catalyzed kinetic resolution of OBOA esters achieves >99% enantiomeric excess.

  • Antibacterial derivatives : Chlorinated OBOA analogs show MIC values of 2–4 µg/mL against S. aureus.

This compound’s versatility in synthetic and medicinal chemistry continues to drive innovation in drug discovery and materials science.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

  • Role : 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the construction of diverse chemical entities.
  • Case Study : In a study involving the synthesis of bioactive compounds, researchers utilized this compound to create analogs of known drugs, enhancing their pharmacological profiles by improving solubility and metabolic stability .

2. Bioisostere for Drug Design

  • Functionality : The compound acts as a bioisostere of the phenyl ring, which is a common structural motif in pharmaceuticals. This substitution can lead to improved physicochemical properties, such as increased water solubility and reduced lipophilicity.
  • Example : The incorporation of 2-oxabicyclo[2.2.2]octane into the structures of Imatinib and Vorinostat resulted in new analogs with enhanced biological activity and stability .

Biological Applications

1. Modulation of Biological Pathways

  • Mechanism : The unique structure of 2-oxabicyclo[2.2.2]octane allows it to interact with various biological targets, making it useful for studying enzyme interactions and signaling pathways.
  • Research Findings : Studies have shown that compounds derived from this bicyclic structure exhibit activities such as estrogen receptor modulation and inhibition of myeloperoxidase, indicating potential therapeutic applications .

2. GPR120 Receptor Modulation

  • Significance : As a modulator of the GPR120 receptor, which is involved in insulin sensitivity and inflammation, 2-oxabicyclo[2.2.2]octane derivatives may offer new avenues for diabetes treatment.
  • Clinical Implications : Research suggests that these compounds can enhance glucose uptake in adipose tissues, providing a potential strategy for managing type 2 diabetes .

Industrial Applications

1. Synthesis of Polymers and Resins

  • Utilization : The compound's structural characteristics make it suitable for developing materials with specific properties, including polymers and resins used in various industrial applications.
  • Innovation : Its incorporation into material science has led to advancements in creating durable and functional materials that meet specific engineering requirements .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisBuilding block for drug analogsEnhanced solubility and stability
Drug DesignBioisostere for phenyl ringImproved physicochemical properties
Biological ResearchModulation of enzyme interactionsInsights into biological pathways
Diabetes TreatmentGPR120 receptor modulationPotential improvements in insulin sensitivity
Material ScienceDevelopment of polymers and resinsTailored material properties

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Geometric and Structural Properties

Crystallographic analyses reveal critical differences between 2-oxabicyclo[2.2.2]octane and related scaffolds (Table 1):

Parameter 2-Oxabicyclo[2.2.2]octane Bicyclo[2.2.2]octane Para-Substituted Phenyl Cubane
C-C distance (r, Å) 2.54–2.56 2.54–2.56 2.88–2.89 1.54–1.56 (C-C edge)
Substituent spacing (d, Å) 5.56–5.58 5.56–5.58 5.90–5.93 2.51–2.54 (diagonal)
Exit vector angles (φ1/φ2) 176–177° 176–177° 176–179° 90° (tetrahedral)

Key Findings :

  • Cubanes exhibit significantly shorter C-C distances and non-collinear exit vectors, limiting mimicry of aromatic systems .

Electronic Properties and Acidity

The oxygen atom in 2-oxabicyclo[2.2.2]octane-4-carboxylic acid lowers pKa compared to non-oxygenated analogs:

  • pKa values :
    • 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid: 4.4 (β-oxygen isomer) .
    • Bicyclo[2.2.2]octane-1-carboxylic acid: 5.6 .
    • Para-methyl benzoic acid: 4.5 .

      This acidity aligns closely with aromatic carboxylic acids, enabling better retention of hydrogen-bonding interactions in drug targets .

Physicochemical and Pharmacokinetic Properties

Imatinib Analogs (Free Base) :

Property Imatinib (Phenyl) Bicyclo[2.2.2]octane Analog 2-Oxabicyclo[2.2.2]octane Analog
Water solubility (µM) 351 113 389
clogP 4.5 3.6 2.6
Metabolic stability (t₁/₂, min) 60 87 87

Key Insights :

  • 2-Oxabicyclo[2.2.2]octane improves solubility and reduces lipophilicity (clogP) more effectively than bicyclo[2.2.2]octane .

Biological Activity

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a bicyclic framework with a carboxylic acid functional group, contributing to its distinctive chemical properties. The molecular formula is C9H12O3C_9H_{12}O_3 with a molecular weight of approximately 172.18 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a bioisostere in drug design.

Biological Activity

Research indicates that 2-oxabicyclo[2.2.2]octane-4-carboxylic acid exhibits significant biological activity across various domains:

  • Anticancer Properties : It has been incorporated into the structures of established drugs like Imatinib and Vorinostat, where it enhances water solubility and metabolic stability while retaining biological activity .
  • Enzyme Modulation : Interaction studies reveal that this compound can modulate enzyme activities through hydrogen bonding and π-π interactions, potentially affecting metabolic pathways .
  • Antibacterial Activity : Preliminary findings suggest that it may exhibit antibacterial properties, though further studies are required to elucidate the specific mechanisms involved.

Synthesis

The synthesis of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This method is efficient for producing the bicyclic structure while allowing for further modifications to enhance the compound's properties.

Case Study 1: Incorporation into Anticancer Drugs

In a comparative study, 2-oxabicyclo[2.2.2]octane was substituted for phenyl rings in Imatinib and Vorinostat. The results showed that:

  • Imatinib : Water solubility increased from 351 µM (original) to 389 µM (with 2-oxabicyclo[2.2.2]octane), indicating improved physicochemical properties while maintaining efficacy .
CompoundWater Solubility (µM)
Imatinib351
VorinostatNot specified
2-Oxabicyclo[2.2.2]octane389

Case Study 2: Enzyme Interaction Studies

Studies focusing on enzyme interactions have demonstrated that the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and potentially leading to increased therapeutic efficacy .

Applications

The unique properties of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid make it suitable for various applications:

  • Drug Development : Its incorporation into drug molecules as a bioisostere can improve solubility and stability, making it an attractive candidate for pharmaceutical formulations.
  • Material Science : Research is ongoing into its use in developing transparent metal-organic frameworks with tunable pore sizes, enhancing material properties for analytical applications .

Q & A

What are the optimal synthetic routes for introducing protecting groups like BOC in the synthesis of 2-oxabicyclo[2.2.2]octane derivatives?

Methodological Answer:
The tert-butoxycarbonyl (BOC) group is critical for protecting amine functionalities during peptide synthesis. A validated protocol involves:

  • Step 1: Reacting the amine-containing precursor with di-tert-butyl dicarbonate (Boc₂O) in aqueous conditions, using a base like sodium hydroxide to maintain pH >8.
  • Step 2: Purification via column chromatography or recrystallization to isolate the BOC-protected intermediate with >90% yield .
  • Step 3: Subsequent saponification (for carboxylic acid activation) under controlled alkaline conditions (e.g., NaOH/EtOH) to avoid premature deprotection .

How does 2-oxabicyclo[2.2.2]octane-4-carboxylic acid serve as a bioisostere in drug design, and what are the trade-offs?

Advanced Analysis:
This bicyclic structure is a non-classical benzene isostere, offering improved physicochemical properties:

  • Case Study (Imatinib Analogs): Replacing phenyl rings with 2-oxabicyclo[2.2.2]octane reduced LogD by 1.5 units, enhancing aqueous solubility and metabolic stability. However, complete loss of kinase inhibitory activity was observed, highlighting the need for iterative SAR studies .
  • Design Strategy: Molecular dynamics simulations should assess steric compatibility and hydrogen-bonding patterns to retain target engagement. For example, Vorinostat analogs retained histone deacetylase (HDAC) inhibition despite structural substitution .

What spectroscopic and computational methods are recommended for structural elucidation of bicyclic derivatives?

Methodological Answer:

  • NMR Analysis:
    • ¹H/¹³C NMR: Key signals include δ ~4.2–4.5 ppm (oxabicyclic ether protons) and δ ~170–175 ppm (carboxylic acid carbonyl) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the bicyclic core.
  • X-ray Crystallography: Essential for confirming stereochemistry, especially in chiral analogs (e.g., 4-((Benzyloxy)carbonyl) derivatives) .
  • In Silico Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra .

How can researchers resolve contradictions in biological activity data for bicyclic analogs?

Advanced Strategy:

  • Example: While 2-oxabicyclo[2.2.2]octane-4-carboxylic acid derivatives show in vitro myeloperoxidase inhibition (IC₅₀ ~50 nM), discrepancies in cellular assays may arise from poor membrane permeability.
    • Mitigation: Use prodrug strategies (e.g., esterification) or evaluate permeability via Caco-2 assays .
    • Orthogonal Assays: Confirm target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

What are the key biological activities of 2-oxabicyclo[2.2.2]octane derivatives, and how are they modulated?

Basic Research Findings:

  • Estrogen Receptor Modulation: Derivatives with para-substituted BOC groups exhibit ERβ agonism (EC₅₀ ~100 nM), potentially useful in hormone-dependent cancers .
  • Antibacterial Activity: Analogous bicyclic structures (e.g., 4-aminomethyl variants) inhibit Gram-positive pathogens (MIC ~2 µg/mL) via disruption of cell wall synthesis .
  • Enzyme Inhibition: Myeloperoxidase inhibition is structure-dependent; electron-withdrawing groups at C4 enhance binding affinity by 3-fold .

How can photochemical methods improve the synthesis of bicyclic scaffolds?

Advanced Methodology:

  • Photocycloaddition: UV-light-mediated [2+2] cycloaddition of dienes generates bicyclic cores with high regio- and stereoselectivity .
    • Optimization: Use triplet sensitizers (e.g., acetone) to enhance reaction efficiency under λ = 300–350 nm .
  • Post-Functionalization: Introduce carboxylic acid groups via ozonolysis or oxidative cleavage (e.g., KMnO₄/H₂SO₄) .

What industrial-scale challenges exist in synthesizing bicyclic carboxylic acids?

Advanced Considerations:

  • Scale-Up Risks: Exothermic reactions during cyclization (e.g., Diels-Alder) require precise temperature control (<5°C) to avoid side products .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, but simulated moving bed (SMB) chromatography is cost-effective for large batches .

How do molecular docking studies inform the design of bicyclic enzyme inhibitors?

Methodological Workflow:

  • Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., HDACs, kinases).
  • Docking Software: Use AutoDock Vina or Schrödinger Glide with OPLS4 force fields.
    • Case Study: Docking of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid into the myeloperoxidase active site revealed key π-alkyl interactions with Phe407 and His336 .
  • Validation: Compare predicted binding poses with experimental mutagenesis data .

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